4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile
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Overview
Description
4’-(Bromomethyl)-3’-chloro-[1,1’-biphenyl]-2-carbonitrile is an organic compound with the molecular formula C14H9BrClN It is a derivative of biphenyl, characterized by the presence of bromomethyl, chloro, and carbonitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Bromomethyl)-3’-chloro-[1,1’-biphenyl]-2-carbonitrile typically involves the bromination of 4’-methyl-3’-chloro-[1,1’-biphenyl]-2-carbonitrile. This process can be carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually conducted in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods
For industrial-scale production, the process may involve a two-phase medium with hydrobromic acid and an alkali metal bromate system under photo-irradiation. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4’-(Bromomethyl)-3’-chloro-[1,1’-biphenyl]-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonitrile group can be reduced to form an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted biphenyl derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Scientific Research Applications
4’-(Bromomethyl)-3’-chloro-[1,1’-biphenyl]-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 4’-(Bromomethyl)-3’-chloro-[1,1’-biphenyl]-2-carbonitrile involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The carbonitrile group can participate in reduction reactions, forming amines that may interact with biological targets. The chloro group can also influence the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 4’-(Bromomethyl)-[1,1’-biphenyl]-2-carbonitrile
- 4’-(Bromomethyl)-[1,1’-biphenyl]-2-carboxamide
- 4’-(Bromomethyl)-2-cyanobiphenyl
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-[4-(bromomethyl)-3-chlorophenyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClN/c15-8-11-6-5-10(7-14(11)16)13-4-2-1-3-12(13)9-17/h1-7H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNGLBMFKPBGJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC(=C(C=C2)CBr)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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